molecular formula C10H20N2O3 B1343936 (r)-1-boc-3-(hydroxymethyl)piperazine CAS No. 278788-66-2

(r)-1-boc-3-(hydroxymethyl)piperazine

Cat. No.: B1343936
CAS No.: 278788-66-2
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a hydroxymethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (r)-1-boc-3-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form a methyl group.

    Substitution: The tert-butyl group can be substituted under acidic conditions to yield various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Methyl-substituted piperazine derivatives.

    Substitution: Various tert-butyl substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (r)-1-boc-3-(hydroxymethyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biocatalytic processes. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical research .

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (r)-1-boc-3-(hydroxymethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
  • tert-Butyl (3R)-3-(methyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647473
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-66-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-1-boc-3-(hydroxymethyl)piperazine
Reactant of Route 2
(r)-1-boc-3-(hydroxymethyl)piperazine
Reactant of Route 3
(r)-1-boc-3-(hydroxymethyl)piperazine
Reactant of Route 4
Reactant of Route 4
(r)-1-boc-3-(hydroxymethyl)piperazine
Reactant of Route 5
(r)-1-boc-3-(hydroxymethyl)piperazine
Reactant of Route 6
Reactant of Route 6
(r)-1-boc-3-(hydroxymethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.